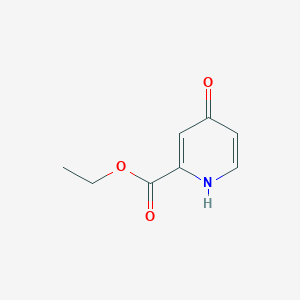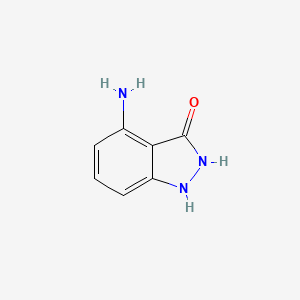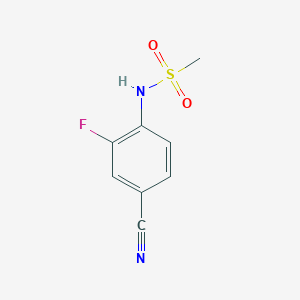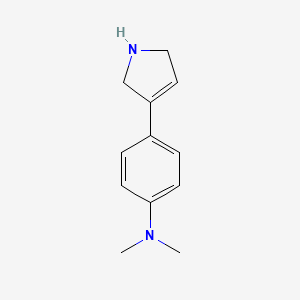
(2-(3-Bromophényl)thiazol-4-yl)méthanol
Vue d'ensemble
Description
(2-(3-Bromophenyl)thiazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H8BrNOS and its molecular weight is 270.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-(3-Bromophenyl)thiazol-4-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(3-Bromophenyl)thiazol-4-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole ont été trouvés pour agir comme des antioxydants . Les antioxydants sont des substances qui peuvent prévenir ou ralentir les dommages aux cellules causés par les radicaux libres, des molécules instables que le corps produit en réaction aux pressions environnementales et autres.
Activité analgésique
Certains dérivés du thiazole ont montré une activité analgésique significative, ce qui signifie qu'ils peuvent être utilisés pour soulager la douleur .
Activité anti-inflammatoire
Les dérivés du thiazole ont également été trouvés pour avoir des propriétés anti-inflammatoires . Cela signifie qu'ils peuvent être utilisés pour réduire l'inflammation dans le corps, ce qui peut aider dans le traitement de maladies telles que l'arthrite.
Activité antimicrobienne
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antimicrobiennes . Cela signifie qu'ils peuvent être utilisés pour tuer ou inhiber la croissance des microorganismes, ce qui peut être utile dans le traitement des infections.
Activité antifongique
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antifongiques . Cela signifie qu'ils peuvent être utilisés pour tuer ou inhiber la croissance des champignons, ce qui peut être utile dans le traitement des infections fongiques.
Activité antivirale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antivirales . Cela signifie qu'ils peuvent être utilisés pour inhiber la croissance des virus, ce qui peut être utile dans le traitement des infections virales.
Activité antitumorale
Les dérivés du thiazole ont été trouvés pour avoir des propriétés antitumorales ou cytotoxiques . Cela signifie qu'ils peuvent être utilisés pour tuer les cellules tumorales ou inhiber leur croissance, ce qui peut être utile dans le traitement du cancer.
Activité neuroprotectrice
Les dérivés du thiazole ont été trouvés pour avoir des propriétés neuroprotectrices . Cela signifie qu'ils peuvent être utilisés pour protéger les neurones contre les dommages ou la dégénérescence, ce qui peut être utile dans le traitement des maladies neurodégénératives.
Orientations Futures
The future directions for the study of “(2-(3-Bromophenyl)thiazol-4-yl)methanol” could involve further exploration of its potential biological activities. Given the reported activities of similar thiazole compounds , this compound could be studied for potential antimicrobial or anticancer properties. Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could be conducted.
Mécanisme D'action
Target of Action
Thiazole derivatives have been found to exhibit a broad range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These diverse activities suggest that thiazole derivatives likely interact with multiple targets.
Mode of Action
Thiazole derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to interact with DNA and topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biochemical pathways due to their diverse biological activities . For example, some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of (2-(3-Bromophenyl)thiazol-4-yl)methanol.
Result of Action
Thiazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they likely induce various molecular and cellular changes . For instance, some thiazole derivatives have been found to exhibit significant antifungal activity .
Action Environment
The solubility properties of thiazole derivatives suggest that their action may be influenced by the chemical environment .
Analyse Biochimique
Biochemical Properties
(2-(3-Bromophenyl)thiazol-4-yl)methanol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions . For instance, it can interact with enzymes involved in oxidative stress responses, leading to changes in the redox state of cells. Additionally, (2-(3-Bromophenyl)thiazol-4-yl)methanol can bind to specific proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
The effects of (2-(3-Bromophenyl)thiazol-4-yl)methanol on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Furthermore, (2-(3-Bromophenyl)thiazol-4-yl)methanol can affect the expression of genes involved in stress responses, inflammation, and cell cycle regulation. These cellular effects highlight the compound’s potential as a therapeutic agent in treating diseases characterized by dysregulated cellular processes.
Molecular Mechanism
The molecular mechanism of action of (2-(3-Bromophenyl)thiazol-4-yl)methanol involves its interactions with biomolecules at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, (2-(3-Bromophenyl)thiazol-4-yl)methanol can inhibit the activity of certain kinases, thereby blocking downstream signaling pathways that promote cell growth and survival. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are essential for understanding how (2-(3-Bromophenyl)thiazol-4-yl)methanol exerts its biological effects and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-(3-Bromophenyl)thiazol-4-yl)methanol have been studied over time to understand its stability, degradation, and long-term impact on cellular function . This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to (2-(3-Bromophenyl)thiazol-4-yl)methanol may lead to immediate changes in cell signaling and metabolism, while long-term exposure can result in more sustained alterations in gene expression and cellular behavior. These temporal effects are important for designing experiments and interpreting the results of studies involving this compound.
Dosage Effects in Animal Models
The effects of (2-(3-Bromophenyl)thiazol-4-yl)methanol in animal models have been studied to determine its dosage-dependent responses and potential toxicity . At lower doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, (2-(3-Bromophenyl)thiazol-4-yl)methanol can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage effects are critical for understanding the therapeutic window of the compound and for developing safe and effective treatment protocols.
Metabolic Pathways
(2-(3-Bromophenyl)thiazol-4-yl)methanol is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound can influence metabolic flux by modulating the activity of key enzymes in pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation. Additionally, (2-(3-Bromophenyl)thiazol-4-yl)methanol can affect the levels of metabolites, leading to changes in cellular energy balance and redox state. Understanding these metabolic pathways is essential for elucidating the compound’s role in cellular physiology and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of (2-(3-Bromophenyl)thiazol-4-yl)methanol within cells and tissues are crucial for its biological activity . This compound can be transported across cell membranes by specific transporters and can bind to intracellular proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of (2-(3-Bromophenyl)thiazol-4-yl)methanol within cells can influence its activity and effectiveness. For example, its distribution to mitochondria can enhance its effects on cellular energy metabolism, while its presence in the nucleus can impact gene expression and cell cycle regulation.
Subcellular Localization
The subcellular localization of (2-(3-Bromophenyl)thiazol-4-yl)methanol is an important factor in determining its activity and function . This compound can be targeted to specific cellular compartments, such as the mitochondria, nucleus, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of (2-(3-Bromophenyl)thiazol-4-yl)methanol can affect its interactions with biomolecules and its ability to modulate cellular processes. For instance, its presence in the mitochondria can enhance its effects on oxidative phosphorylation and energy production, while its localization in the nucleus can influence gene expression and cell cycle regulation.
Propriétés
IUPAC Name |
[2-(3-bromophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXKGKOOGVICYBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=CS2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589625 | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-57-9 | |
| Record name | 2-(3-Bromophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(3-Bromophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1285416.png)
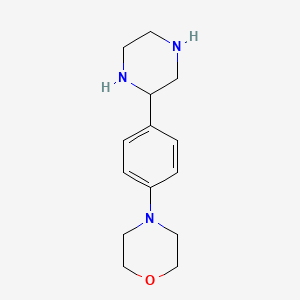
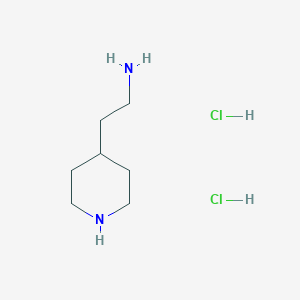

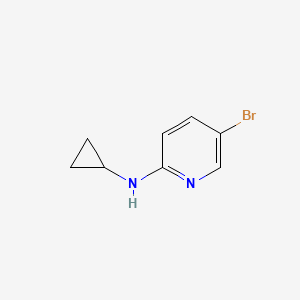
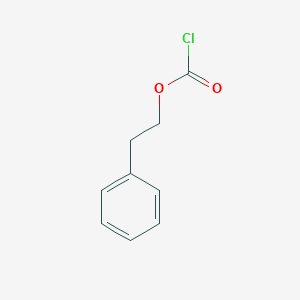



![6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1285436.png)
